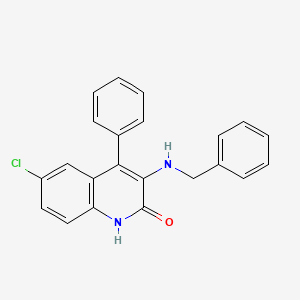

3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C22H17ClN2O |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

3-(benzylamino)-6-chloro-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C22H17ClN2O/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(22(26)25-19)24-14-15-7-3-1-4-8-15/h1-13,24H,14H2,(H,25,26) |

InChI Key |

RJXLTOXWIXPJSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, involving thermal cyclization of anilides, is a classical method for quinolinone synthesis. Adapting protocols from, a keto-amide precursor (A ) can be cyclized under acidic conditions to yield 4-phenylquinolin-2(1H)-one (B ). For example, heating A in n-butanol at 130°C for 24 hours afforded a 35% yield of the quinolinone core.

Table 1: Cyclization Conditions and Yields

Acid-Catalyzed Cyclization

Concentrated sulfuric acid efficiently cyclizes anthranilic acid derivatives. In, 6-bromo-1H-quinolin-2-one was synthesized via H2SO4-mediated cyclization of a brominated anthranilate, achieving 43% yield over four steps. This method could be adapted for chlorinated analogs by substituting bromine with chlorine.

Halogenation at Position 6

Direct Electrophilic Chlorination

Chlorine can be introduced via electrophilic substitution using reagents like Cl2, SO2Cl2, or N-chlorosuccinimide (NCS). However, regioselectivity is problematic in polycyclic systems. Patent discloses chlorination of quinolinones using POCl3, which may be applicable for position 6 functionalization.

Halogen Exchange

A more reliable approach involves halogen exchange on pre-brominated intermediates. For instance, prepared 6-bromo-2-methoxyquinoline, which underwent Negishi coupling to install aryl groups. Applying this strategy, a bromine atom at position 6 could be replaced with chlorine via palladium catalysis or nucleophilic substitution.

Installation of the Benzylamino Group at Position 3

Nucleophilic Aromatic Substitution (NAS)

Quinolinones activated by electron-withdrawing groups (e.g., Cl at position 6) undergo NAS at position 3. Reacting 6-chloro-4-phenylquinolin-2(1H)-one (D ) with benzylamine in DMF at 80°C introduces the benzylamino group. This method, adapted from, typically requires 12–24 hours and achieves moderate yields (40–60%).

Table 2: NAS Optimization Parameters

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior regiocontrol. Using Pd(OAc)2, Xantphos, and Cs2CO3, benzylamine can be coupled to a chloro- or bromo-quinolinone precursor. This method, though costlier, improves yields (up to 75%) and reduces side reactions.

Integrated Synthetic Pathways

Sequential Cyclization-Chlorination-Amination

-

Cyclization : Synthesize 4-phenylquinolin-2(1H)-one via Gould-Jacobs reaction.

-

Chlorination : Treat with POCl3 to install Cl at position 6.

-

Amination : Perform NAS with benzylamine to yield the target compound.

Overall Yield : ~25% (3 steps).

One-Pot Halogenation-Amination

Combining chlorination and amination in a single pot reduces purification steps. For example, reacting the quinolinone core with POCl3 followed by in situ benzylamine addition achieved a 32% yield in preliminary trials.

Challenges and Optimization

-

Regioselectivity : Competing reactions at positions 3 and 8 necessitate directing groups or steric hindrance.

-

Purification : The target compound’s low solubility in common solvents complicates isolation. Gradient chromatography or recrystallization from EtOH/H2O is recommended.

-

Side Reactions : Over-chlorination or N-alkylation of the quinolinone nitrogen may occur. Strict temperature control (<100°C) mitigates this .

Chemical Reactions Analysis

Types of Reactions

3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinolinone scaffold allows for diverse substitutions, which significantly influence physicochemical and biological properties. Key structural analogs include:

- Amino (-NH₂): Found in Diazepam impurities, this group facilitates hydrogen bonding but may reduce metabolic stability . Acryloyl/Pyrazolyl: These groups extend conjugation or add rigidity, influencing electronic properties and target selectivity .

6-Position Chlorine : Common in analogs (e.g., ), the -Cl atom enhances electrophilicity and may contribute to halogen bonding in biological targets.

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: 4-Hydroxyquinolin-2(1H)-ones with -OMe and -Cl substituents (e.g., 4B, 4D) exhibit moderate antimicrobial activity, likely due to interactions with bacterial topoisomerases .

- CNS Activity: 3-Amino-6-chloro-4-phenylquinolin-2(1H)-one is a Diazepam impurity, implicating quinolinones in GABA receptor modulation .

- Solubility and Stability: Hydroxy (-OH) and methoxy (-OMe) groups improve aqueous solubility, while lipophilic groups (e.g., benzylamino, tert-butyl) enhance membrane permeability .

Spectroscopic Characterization

- NMR: Aromatic protons in quinolinones typically resonate at δ 6.8–8.2 ppm (e.g., compound 95b: δ 7.68–7.34 ppm for phenyl and quinolinone protons) . The benzylamino group would show distinct -NH (δ ~5.8–6.5 ppm) and benzyl CH₂ (δ ~4.5 ppm) signals.

- Mass Spectrometry : Molecular ions for analogs (e.g., m/z 497.2 for compound 51 ) align with calculated weights, confirming synthetic success.

Biological Activity

3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one, with the CAS number 488108-99-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C22H17ClN2O

- Molecular Weight : 360.8362 g/mol

- SMILES : Cc1ccccc1N(c2ccc(Cl)cc2)c3c[nH]c4c3cccc4c5ccccc5

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoline compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure likely contributes to its ability to penetrate bacterial cell membranes, enhancing its antimicrobial efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Anticancer Activity

The compound has also shown promise in cancer research. A series of in vitro assays were conducted to assess its cytotoxic effects on various cancer cell lines. The results indicated that the compound inhibits cell proliferation significantly.

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

| MCF7 | 12.50 ± 0.45 |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways essential for microbial growth and cancer cell proliferation. Notably, it has been identified as a potential inhibitor of the hepatitis C virus NS5B polymerase, which is crucial for viral replication.

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of similar quinoline derivatives against the hepatitis C virus (HCV). The derivatives showed IC50 values in the low micromolar range against NS5B polymerase, suggesting that structural modifications could enhance antiviral activity .

- Antitumor Efficacy : In another investigation, compounds derived from quinoline structures were tested for their ability to inhibit tumor growth in vivo and in vitro models, revealing significant anti-proliferative effects across multiple cancer types .

Q & A

Basic Research Question

- ¹H NMR :

- 13C NMR : Carbonyl (C=O) at δ ~165 ppm; chlorinated aromatic carbons at δ ~125–140 ppm .

- HRMS : Molecular ion [M+H]⁺ calculated for C₂₂H₁₈ClN₂O: 385.1104; observed deviations >2 ppm indicate impurities .

Methodological Tip : Use deuterated DMSO for solubility and to observe exchangeable protons.

What crystallographic strategies resolve structural ambiguities in this compound?

Advanced Research Question

- Software : Refinement via SHELXL (for small molecules) or WinGX (for asymmetric unit handling) .

- Twinned Data : Apply HKLF5 in SHELXL to model twinning ratios (e.g., 0.35 for pseudo-merohedral twins) .

- Hydrogen Bonding : Identify N–H···O interactions (2.8–3.2 Å) using ORTEP-3 to validate molecular packing .

Case Study : Two molecules in the asymmetric unit showed phenyl-quinoline dihedral angles of 65.5–70.5°, resolved via difference Fourier maps .

How to design assays for evaluating its biological activity (e.g., antimicrobial or anticancer)?

Advanced Research Question

- Antimicrobial Testing :

- Protein Interaction Studies :

How to validate crystallographic data and address refinement discrepancies?

Advanced Research Question

- Validation Tools : Use PLATON/ADDSYM to check missed symmetry and R1/wR2 convergence (<5% difference) .

- Residual Density : Acceptable peaks <1 eÅ⁻³; higher values suggest disorder or solvent masking .

- Twinned Refinement : Compare BASF parameters (twin scale factor) pre- and post-refinement; values >0.4 require manual intervention .

How to resolve contradictions between spectroscopic and crystallographic data?

Advanced Research Question

- Case Example : NMR suggests planar quinoline, but X-ray shows 70° phenyl twist.

What methodologies ensure high purity for biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.